2-Oxoheptanoic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Oxoheptanoic acid can be synthesized through several methods. One common approach involves the Grignard reaction, where 1-bromo-5-chloropentane reacts with magnesium to form a Grignard reagent. This reagent then undergoes a condensation reaction with diethyl oxalate, followed by hydrolysis to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced purification techniques to ensure high purity. For example, the crude product can be purified by reacting with sodium bisulfite, followed by filtration and drying to obtain the final product .

Analyse Chemischer Reaktionen

Reaction Pathway:

-

Grignard Reagent Formation :

-

Addition with Diethyl Oxalate :

-

Hydrolysis and Neutralization :

Carboxylic Acid Group

This compound participates in reactions typical of carboxylic acids:

-

Esterification :

Reacts with alcohols under acidic catalysis (Fischer esterification) to form esters .

Example : -

Amide Formation :

Using coupling agents like DCC (dicyclohexylcarbodiimide), the acid forms amides with amines. This is critical in peptide synthesis .

Mechanism :-

DCC activates the carboxylic acid to form an O-acylisourea intermediate.

-

Nucleophilic attack by the amine yields the amide.

-

Ketone Group

The ketone at C-2 can undergo nucleophilic additions or reductions:

-

Reduction to Secondary Alcohol :

Catalytic hydrogenation (e.g., H₂/Pd) reduces the ketone to 2-hydroxyheptanoic acid. -

Condensation Reactions :

Reacts with hydroxylamine or hydrazines to form oximes or hydrazones .

Metabolic and Biochemical Pathways

This compound is implicated in ketolysis and fatty acid metabolism:

-

Decarboxylation :

Enzymatic decarboxylation (e.g., via keto acid dehydrogenases) produces CO₂ and hexanoyl-CoA, entering the citric acid cycle . -

Transamination :

Acts as a substrate for transaminases to form the corresponding amino acid (e.g., 2-aminoheptanoic acid) .

Stability and Decomposition

-

Thermal Degradation :

Decomposes above 100°C, releasing CO₂ and forming pentan-2-one . -

Oxidative Pathways :

Ozone-mediated oxidation (studied in analogous cyclohexene systems) cleaves the ketone group, yielding shorter-chain carboxylic acids .

Unexplored Reaction Potential

While current literature focuses on synthesis and basic reactivity, further studies could explore:

-

Asymmetric Catalysis : Enantioselective reductions or oxidations.

-

Polymer Chemistry : Copolymerization with diols or diamines.

Wissenschaftliche Forschungsanwendungen

2-Oxoheptanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-oxoheptanoic acid involves its interaction with specific enzymes and metabolic pathways. For instance, it can act as a substrate for enzymes involved in the biosynthesis of amino acids. The compound’s keto group allows it to participate in various biochemical reactions, influencing metabolic processes and cellular functions .

Vergleich Mit ähnlichen Verbindungen

2-Oxobutanoic acid: Another keto acid with a shorter carbon chain.

2-Oxopentanoic acid: Similar structure but with one less carbon atom.

Levulinic acid:

Uniqueness: 2-Oxoheptanoic acid is unique due to its specific chain length and the position of the keto group. This structural uniqueness allows it to participate in distinct chemical reactions and metabolic pathways compared to its shorter-chain counterparts .

Biologische Aktivität

2-Oxoheptanoic acid, also known as 2-ketoheptanoic acid, is a medium-chain keto acid that has garnered attention for its diverse biological activities. This compound plays a significant role in various metabolic pathways and exhibits potential therapeutic properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

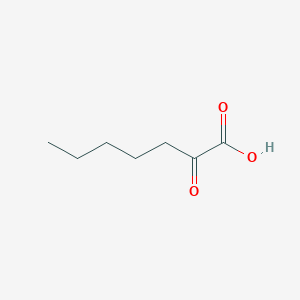

- Molecular Formula : C7H12O3

- Molecular Weight : 144.17 g/mol

- IUPAC Name : this compound

- CAS Number : 3128-07-2

This compound functions primarily as an intermediate in the metabolism of fatty acids and amino acids. It is involved in the following processes:

- Energy Metabolism : It participates in the β-oxidation pathway, contributing to energy production in cells.

- Antimicrobial Activity : Research indicates that keto acids can exhibit antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Antitumor Effects : Some studies suggest that this compound may have cytotoxic effects against certain cancer cell lines.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits inhibitory effects against bacteria and fungi. |

| Antitumor | Shows potential cytotoxicity against cancer cell lines, including U2OS and HT29. |

| Metabolic Regulation | Acts as a substrate in metabolic pathways, influencing energy production. |

Antimicrobial Activity

A study highlighted the antimicrobial properties of various keto acids, including this compound. It was found to inhibit the growth of several bacterial strains, suggesting its potential as a natural preservative or therapeutic agent against infections .

Antitumor Activity

Research has demonstrated that this compound exhibits cytotoxic effects on cancer cells. For instance, it showed IC50 values of approximately 50 µM against U2OS osteosarcoma cells and 32 µM against HT29 colon adenocarcinoma cells . These findings indicate its potential use in cancer therapy.

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity Against Cancer Cells :

Eigenschaften

IUPAC Name |

2-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-3-4-5-6(8)7(9)10/h2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDYNNYMUPHFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415258 | |

| Record name | 2-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13088-48-7 | |

| Record name | 2-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.